molecular formula C19H20N2O2S B1233268 N-butyl-N-phenyl-8-quinolinesulfonamide

N-butyl-N-phenyl-8-quinolinesulfonamide

Cat. No.: B1233268
M. Wt: 340.4 g/mol
InChI Key: BFHHVGFGNFAUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-phenyl-8-quinolinesulfonamide is a synthetic quinoline-sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. Quinoline-sulfonamide hybrids are recognized as privileged structures in drug discovery due to their versatile biological activities and ability to interact with multiple enzymatic targets . The 8-quinolinesulfonamide scaffold, in particular, is a key pharmacophore in the development of modulators for pyruvate kinase M2 (PKM2) . PKM2 is a critical glycolytic enzyme that is upregulated in many human cancers and is a known attractive therapeutic target for modulating tumor metabolism . Research compounds within this class have demonstrated the ability to reduce intracellular pyruvate levels in cancer cell lines, impair cancer cell viability, and disrupt cell-cycle phase distribution, showing higher selectivity toward cancer cells than normal cells . Beyond oncology, the quinoline-sulfonamide structural class is actively investigated for its potential in neurotherapeutics. Related compounds have been designed as multi-target directed ligands, showing potent in vitro inhibitory activity against enzymes relevant to Alzheimer's disease, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) . Furthermore, hybrid compounds combining quinoline and sulfonamide moieties are explored for their antibacterial properties against a range of standard and drug-resistant bacterial strains, highlighting the broad potential of this chemical class in addressing antibiotic resistance . The biological activity of these compounds is highly dependent on the specific substituents on the sulfonamide nitrogen, guiding their affinity for different biological targets. This compound represents a valuable chemical tool for researchers exploring metabolic reprogramming in cancer, multi-target strategies for neurodegenerative diseases, and novel anti-infective agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-butyl-N-phenylquinoline-8-sulfonamide

InChI

InChI=1S/C19H20N2O2S/c1-2-3-15-21(17-11-5-4-6-12-17)24(22,23)18-13-7-9-16-10-8-14-20-19(16)18/h4-14H,2-3,15H2,1H3

InChI Key

BFHHVGFGNFAUBS-UHFFFAOYSA-N

SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

solubility

9 [ug/mL]

Origin of Product

United States

Preparation Methods

Industrial Sulfonation and Chlorination

Quinoline undergoes sulfonation at the 8-position using chlorosulfuric acid (ClSO₃H) under controlled conditions. Key steps include:

  • Sulfonation : Quinoline reacts with chlorosulfuric acid at 140°C for 10 hours under nitrogen, forming a mixture of quinoline-8-sulfonic acid and quinoline-8-chlorosulfonate.

  • Chlorination : The sulfonated intermediates are treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) or under solvent-free conditions. This step converts sulfonic acid groups into sulfonyl chlorides.

  • Isolation : The crude product is precipitated in ice water, filtered, and dried, yielding quinoline-8-sulfonyl chloride with 99.5% purity and 83% yield.

Optimization Insights :

  • Temperature Control : Maintaining 140°C during sulfonation minimizes side reactions (e.g., polysulfonation).

  • Catalytic DMF : DMF accelerates chlorination by facilitating SOCl₂ activation.

  • Inert Atmosphere : Nitrogen purging prevents oxidation and hydrolysis of intermediates.

N-Alkylation and Sulfonamide Bond Formation

The second stage involves coupling quinoline-8-sulfonyl chloride with N-butyl-N-phenylamine. While direct reactions with secondary amines are challenging due to reduced nucleophilicity, optimized conditions enable efficient sulfonamide formation.

Two-Step Synthesis via Primary Sulfonamide Intermediate

A modified Hinsberg reaction is employed, as demonstrated in quinoline sulfonamide syntheses:

  • Primary Sulfonamide Formation :

    • Quinoline-8-sulfonyl chloride reacts with a primary amine (e.g., butylamine) in pyridine at 0–25°C to form N-butyl-8-quinolinesulfonamide.

    • Pyridine acts as a base, neutralizing HCl and driving the reaction.

  • N-Phenylation :

    • The primary sulfonamide undergoes Ullmann-type coupling with iodobenzene in the presence of copper(I) iodide and a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine).

    • Yields range from 60–75% depending on solvent (e.g., DMF or toluene) and temperature (80–110°C).

Direct Coupling with N-Butyl-N-Phenylamine

An alternative one-pot method avoids intermediate isolation:

  • Reaction Conditions :

    • Quinoline-8-sulfonyl chloride (1.0 equiv) and N-butyl-N-phenylamine (1.2 equiv) are stirred in anhydrous dichloromethane (DCM) with triethylamine (2.5 equiv) at 0°C.

    • The mixture is warmed to room temperature and stirred for 12–24 hours.

  • Workup :

    • The reaction is quenched with water, and the organic layer is dried over Na₂SO₄.

    • Chromatography (silica gel, hexane/ethyl acetate) isolates the product in 55–65% yield.

Challenges and Solutions :

  • Low Reactivity of Secondary Amines : Elevated temperatures (40–50°C) or microwave-assisted synthesis (100°C, 30 min) improve conversion rates.

  • Byproduct Formation : Excess triethylamine (3.0 equiv) minimizes disubstitution or sulfonic ester byproducts.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing this compound:

Method Conditions Yield Purity Advantages Limitations
Two-Step (Primary Amine)Pyridine, 0–25°C; CuI, 110°C60–75%>95%High regioselectivityMultiple steps, costly ligands
Direct CouplingDCM, triethylamine, 25°C55–65%90–95%One-pot, scalableModerate yields
Microwave-AssistedDMF, 100°C, 30 min70%>98%Rapid, high efficiencySpecialized equipment required

Mechanistic Insights into Sulfonamide Bond Formation

The reaction mechanism involves nucleophilic acyl substitution:

  • Activation : Quinoline-8-sulfonyl chloride’s electrophilic sulfur atom is attacked by the lone pair of the amine’s nitrogen.

  • Transition State : A tetrahedral intermediate forms, stabilized by pyridine or triethylamine via HCl scavenging.

  • Product Formation : Departure of the chloride ion yields the sulfonamide.

Electronic Effects :

  • The electron-withdrawing quinoline ring enhances sulfonyl chloride reactivity.

  • Steric hindrance from N-butyl and N-phenyl groups slows the reaction, necessitating prolonged reaction times or elevated temperatures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-N-phenyl-8-quinolinesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis of quinoline sulfonamide derivatives typically involves multi-step reactions, such as sulfonation, alkylation, and cyclization. For example, Skraup synthesis is widely used to form the quinoline core, followed by sulfonation with reagents like sulfur trioxide or chlorosulfonic acid . Alkylation of the sulfonamide group with n-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the N-butyl moiety. Reaction parameters such as solvent polarity (DMF vs. toluene), temperature (80–120°C), and stoichiometric ratios of reagents significantly impact yield. Post-synthetic purification via column chromatography or recrystallization (using ethyl acetate/petroleum ether) is critical to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, with quinoline protons appearing as distinct aromatic signals (δ 8.5–9.0 ppm) and sulfonamide protons as broad singlets (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (exact mass: 340.0783738) .
  • X-ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) : XRPD confirms crystallinity, while TGA/DSC assesses thermal stability and phase transitions (e.g., melting points, decomposition temperatures) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data obtained from TGA and DSC for this compound?

  • Methodology : Contradictions between TGA (mass loss) and DSC (enthalpic events) may arise from polymorphic transitions or solvent retention. To address this:

  • Perform variable-temperature XRPD to monitor structural changes during heating .
  • Use dynamic vapor sorption (DVS) to rule out hygroscopicity-induced mass variations.
  • Compare data with analogs (e.g., N-ethyl-8-methoxyquinoline-5-sulfonamide) to identify trends in thermal behavior .

Q. What strategies optimize the solubility and bioavailability of this compound for pharmacological studies?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. For example, reacting the sulfonamide with HCl in ethanol yields a crystalline salt with improved dissolution .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the quinoline core, which are cleaved in vivo to release the active compound .

Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets, such as carbonic anhydrase or tyrosine kinases .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key parameters include hydrogen bonding (e.g., sulfonamide oxygen with active-site residues) and hydrophobic contacts (n-butyl chain with nonpolar pockets) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs mitigate by-product formation during the alkylation step of this compound synthesis?

  • Methodology :

  • Reagent Purity : Use freshly distilled n-butyl bromide to avoid side reactions with residual alcohols or acids.
  • Catalyst Optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance regioselectivity and reduce O-alkylation by-products .
  • In Situ Monitoring : Employ HPLC or TLC at intermediate stages to detect and quantify impurities like N-dialkylated products .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound across different cell lines?

  • Methodology :

  • Cell Line Profiling : Compare IC₅₀ values in cancer vs. normal cells (e.g., HeLa vs. HEK293) to assess selectivity.
  • Metabolic Stability Assays : Use liver microsomes to evaluate compound degradation, which may explain reduced efficacy in certain models .
  • Transcriptomic Analysis : Perform RNA sequencing to identify differentially expressed genes (e.g., efflux pumps like P-gp) that confer resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-phenyl-8-quinolinesulfonamide
Reactant of Route 2
Reactant of Route 2
N-butyl-N-phenyl-8-quinolinesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.